molecular formula C8H12N2O4S B2910226 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine CAS No. 874279-26-2

4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine

Cat. No. B2910226
CAS RN: 874279-26-2
M. Wt: 232.25
InChI Key: MEDAIGDHJAKXIN-UHFFFAOYSA-N
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Description

“4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a type of pyrimidine, which is a class of organic compounds that play a crucial role in the synthesis of DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation and dehydrogenation steps . In the case of 4′-thionucleosides, which are analogues of the canonical nucleosides required for nucleic acid synthesis, the process incorporates bioisosteric replacement of furanose oxygen with sulfur . This synthetic capability enables access to thio-ribo and thio-arabino pyrimidine nucleosides, alongside their 4′-sulfinyl derivatives .


Molecular Structure Analysis

The molecular structure of pyrimidines, including “4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine”, is crucial to their function. For instance, the incorporation of sulfur in place of furanose oxygen in 4′-thionucleosides represents an important chemotype within antiviral and anticancer research .


Chemical Reactions Analysis

Pyrimidine derivatives play a significant role in DNA oxidation, which is associated with aging and the development of various diseases . The oxidative damage of DNA often involves nucleoside-derived radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine” include a density of 1.112 g/cm3, a boiling point of 196.822 °C at 760 mmHg, and a vapor pressure of 0.549mmHg at 25°C .

Scientific Research Applications

  • Methodological Improvements in Synthesis : Research has focused on improving the synthesis methods of this compound, such as using oxone for safe and effective oxidation, and achieving high yields (S. Hongbin, 2011).

  • Application in Proteomics : A study has demonstrated the use of a pyrimidine-based stable-isotope labeling reagent, derived from this compound, for quantitative analysis of proteins, showcasing its potential in proteomics research (Jing Zhang et al., 2007).

  • Green Metric Evaluation : The compound's derivatives have been synthesized with an emphasis on green metrics, such as atom economy and reaction mass efficiency, highlighting its role in environmentally conscious chemical synthesis (Rohidas Gilbile et al., 2017).

  • Antiviral Activity : Some derivatives of this compound have shown potential antiviral activity, specifically against orthopoxvirus, which may have implications for the development of new antiviral drugs (Xuesen Fan et al., 2006).

Mechanism of Action

While the specific mechanism of action for “4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine” is not mentioned in the search results, pyrimidine derivatives often play a role in DNA synthesis and repair . For instance, thionucleosides, which incorporate bioisosteric replacement of furanose oxygen with sulfur, have been used in antiviral and anticancer research .

Future Directions

The future directions for “4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine” and similar compounds could involve further exploration of their potential applications in antiviral and anticancer research . For instance, the development of new structural chemotypes with significant chemotherapeutic activities is an ongoing area of research .

properties

IUPAC Name

4-(dimethoxymethyl)-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-13-7(14-2)6-4-5-9-8(10-6)15(3,11)12/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDAIGDHJAKXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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